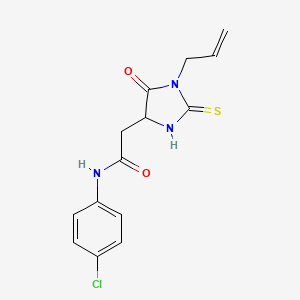

2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1-allyl-5-oxo-2-thioxoimidazolidin-4-yl moiety linked to an N-(4-chlorophenyl)acetamide group. The imidazolidinone core, substituted with a thioxo (C=S) group and an allyl chain, distinguishes it from simpler acetamide derivatives. The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing lipophilicity and target binding .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-2-7-18-13(20)11(17-14(18)21)8-12(19)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,19)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZNSARNRMHFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(NC1=S)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an α,β-unsaturated carbonyl compound to form the imidazolidinone ring.

Allylation: The imidazolidinone core is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

Acylation: The final step involves the acylation of the allylated imidazolidinone with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or reduced imidazolidinone derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thioxo and chlorophenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The allyl group in the target compound may enhance solubility or metabolic stability compared to styryl or dichlorophenyl substituents.

- Thioxo (C=S) groups in imidazolidinones can improve binding to enzymes (e.g., acetylcholinesterase in insects) compared to oxo (C=O) analogs .

- Chlorophenyl positioning (para vs. ortho) affects electronic properties; 4-chlorophenyl derivatives often exhibit higher bioactivity than 2-chlorophenyl analogs .

Table 2: Activity Comparison of Acetamide Derivatives

Key Observations :

- Pyridine and thienopyridine cores () show potent insecticidal activity, likely due to π-π stacking with insect neuronal targets. The target compound’s imidazolidinone core may exhibit similar mechanisms.

- Thiazole/thiazolidinone derivatives () demonstrate diverse applications, suggesting the target compound’s thioxoimidazolidinone core could broaden its utility.

Physicochemical and Electronic Properties

- Lipophilicity: The 4-chlorophenyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability .

- Electronic Effects: The thioxo group in the imidazolidinone ring may act as a hydrogen-bond acceptor, improving target binding compared to oxo analogs .

- Crystal Packing : N-Substituted acetamides (e.g., ) often form hydrogen-bonded dimers, influencing solubility and stability .

Biological Activity

2-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C12H12ClN3O2S

- Molecular Weight : 283.75 g/mol

- CAS Number : 55523-05-2

Biological Activity Overview

Research indicates that derivatives of thioxoimidazolidin compounds exhibit significant biological activities, including anticancer and antibacterial effects. The specific compound has shown promise in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of thioxoimidazolidin derivatives:

- Cell Viability Assays : The compound was tested against human leukemia cell lines using MTT and Trypan blue assays. Results indicated that it exhibits moderate to strong antiproliferative activity in a dose-dependent manner .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays. Compounds with specific electron-donating groups showed enhanced cytotoxicity .

- Case Study : In a study evaluating various thiazolidinone compounds, two derivatives (5e and 5k) demonstrated potent anticancer effects, suggesting that modifications in the molecular structure can significantly impact biological activity .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated:

- Inhibition of Bacterial Growth : The compound was tested against Staphylococcus aureus isolates, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL. This suggests strong antibacterial potential, particularly against resistant strains .

- Biofilm Formation : The compound's ability to inhibit biofilm formation was assessed, revealing significant antibiofilm activity. This is crucial as biofilms contribute to chronic infections and antibiotic resistance .

- Time-Kill Kinetics : Time-kill studies indicated that the compound exhibits bactericidal action, reinforcing its potential as a therapeutic agent against bacterial infections .

Comparative Analysis of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step sequence:

Acetamide Precursor Formation : React 4-chlorophenylamine with 2-chloroacetyl chloride under basic conditions (e.g., NaOH) to form the N-(4-chlorophenyl)acetamide backbone .

Imidazolidinone Core Construction : Condense thiourea derivatives with maleimides or allyl-substituted reagents in glacial acetic acid under reflux (2–4 hours, 80–100°C) to introduce the 1-allyl-5-oxo-2-thioxoimidazolidin-4-yl moiety. TLC monitoring is critical to track intermediate formation .

Purification : Recrystallization from ethanol or DMF yields pure product (typical yields: 65–80%). Adjusting solvent polarity and temperature during crystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- 1H/13C NMR : Resolve the allyl group (δ 5.2–5.8 ppm for vinyl protons) and the thioxoimidazolidinone core (e.g., NH protons at δ 10–13 ppm). The 4-chlorophenyl acetamide moiety shows aromatic protons as doublets (δ 7.2–7.6 ppm) .

- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C=S (1240–1280 cm⁻¹) stretches .

- X-ray Crystallography : Resolve tautomeric states (e.g., keto vs. enol forms) and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) using SHELXL refinement. Data collection requires high-resolution crystals (≤1.0 Å) and synchrotron radiation for accurate electron density mapping .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data regarding keto-enol tautomerism in the thioxoimidazolidinone core?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to slow tautomer interconversion. Peaks for enolic OH (δ 10–12 ppm) and keto NH (δ 13–14 ppm) will sharpen at lower temperatures .

- Deuterium Exchange : Add D₂O to the NMR sample; enolic protons will exchange with deuterium, causing signal disappearance, while keto NH remains observable .

- Computational DFT : Optimize tautomer geometries at the B3LYP/6-31G* level to predict ¹H NMR shifts. Compare with experimental data to identify dominant tautomers .

Q. What strategies mitigate side reactions during the allylation of the imidazolidinone ring?

- Methodological Answer :

- Controlled Allyl Bromide Addition : Use a slow, dropwise addition (0.5–1.0 equiv.) in anhydrous DMF to minimize over-alkylation. Monitor via TLC (hexane:EtOAc 3:1) .

- Protecting Groups : Temporarily protect the thioxo group with a tert-butoxycarbonyl (Boc) group before allylation, then deprotect with TFA .

- Catalytic Optimization : Employ Pd(PPh₃)₄ (5 mol%) to enhance regioselectivity for the N-allyl position over O- or S-allylation .

Q. How can computational methods predict the compound’s biological targets, and what validation experiments are required?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs. Prioritize binding poses with ΔG < −8 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and key residue interactions (e.g., hydrogen bonds with Ser/Thr kinases) .

- Experimental Validation : Perform in vitro enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and compare with docking predictions .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How should researchers address variability in antimicrobial potency across studies?

- Methodological Answer :

- Standardized Assays : Re-test the compound using CLSI guidelines (e.g., broth microdilution) against reference strains (e.g., S. aureus ATCC 25923) to control for methodological differences .

- Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations to identify potentiation effects via checkerboard assays (FIC index ≤0.5) .

- Resistance Profiling : Sequence resistant mutants (via Illumina RNA-seq) to identify target mutations (e.g., altered penicillin-binding proteins) .

Structural and Mechanistic Insights

Q. What crystallographic evidence supports the compound’s tautomeric state in the solid state?

- Methodological Answer :

- X-ray Diffraction : Resolve the imidazolidinone ring geometry (e.g., bond lengths: C=O ~1.22 Å, C–S ~1.68 Å). Keto forms show planar amide bonds, while enol tautomers exhibit elongated C–O bonds .

- Hydrogen-Bond Networks : Analyze intermolecular interactions (e.g., N–H⋯S═C) using Mercury software. Persistent chains or layers indicate stabilization of specific tautomers .

Experimental Design Optimization

Q. How can reaction yields be improved for large-scale synthesis (>10 g) without compromising purity?

- Methodological Answer :

- Flow Chemistry : Use a continuous-flow reactor (residence time: 30 min) with immobilized catalysts (e.g., Amberlyst-15) to enhance mixing and heat transfer .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification (higher partition coefficients) .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress and terminate at optimal conversion (≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.